molecular formula C5H4F2N2 B069251 3,5-Difluoropyridin-4-amine CAS No. 159783-22-9

3,5-Difluoropyridin-4-amine

Cat. No.: B069251
CAS No.: 159783-22-9
M. Wt: 130.1 g/mol
InChI Key: XWAOYJHUAQFFMT-UHFFFAOYSA-N
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Description

3,5-Difluoropyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C5H4F2N2. It is characterized by the presence of two fluorine atoms at the 3rd and 5th positions and an amino group at the 4th position of the pyridine ring.

Scientific Research Applications

3,5-Difluoropyridin-4-amine has a wide range of applications in scientific research, including:

Safety and Hazards

3,5-Difluoropyridin-4-amine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoropyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the selective fluorination of 4-aminopyridine using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound in significant quantities, making it accessible for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoropyridin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-Difluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3,5-Difluoropyridin-4-amine exhibits unique properties due to the presence of fluorine atoms. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target molecules. These characteristics make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,5-difluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAOYJHUAQFFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372209
Record name 3,5-Difluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159783-22-9
Record name 3,5-Difluoro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159783-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159783-22-9
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